ECOPIPAM

Dopamine Receptor Binding Affinity Selectivity

Ecopipam (SCH-39166) is the definitive tool for isolating D1-family receptor pharmacology. Unlike D2-preferring antipsychotics that confound studies with metabolic and extrapyramidal side effects, Ecopipam offers >40-fold selectivity for D1/D5 (Ki=1.2/2.0 nM) over D2 and 5-HT receptors. Critically, it overcomes the limitations of SCH-23390: no 5-HT2C agonism, full oral bioavailability, and a 10-hr half-life enabling practical once-daily dosing in chronic studies. Validated through Phase 3 trials for Tourette syndrome with a favorable safety profile, Ecopipam is also a valuable CYP2D6 inhibitor probe and a model for UGT1A9-mediated clearance research.

Molecular Formula C19H20ClNO
Molecular Weight 313.826
CAS No. 112107-92-3
Cat. No. B1142412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameECOPIPAM
CAS112107-92-3
Molecular FormulaC19H20ClNO
Molecular Weight313.826
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ecopipam (CAS 112107-92-3): A Selective D1/D5 Dopamine Receptor Antagonist for Research and Clinical Development


Ecopipam (development codes SCH-39166, EBS-101, PSYRX-101) is a synthetic benzazepine derivative that functions as a potent, selective, and orally active antagonist of dopamine D1 and D5 receptors, with binding affinities (Ki) of 1.2 nM and 2.0 nM, respectively . It exhibits minimal affinity for D2-like dopamine receptors (Ki for D2 = 980 nM; Ki for D4 = 5520 nM) and serotonin (5-HT) receptors (Ki = 80 nM), demonstrating a >40-fold selectivity for D1/D5 over these off-target sites . Ecopipam is orally bioavailable, crosses the blood–brain barrier, has an elimination half-life of approximately 10 hours, and substantially occupies brain dopamine receptors in vivo [1].

Why Ecopipam Cannot Be Replaced by Generic D2 Antagonists or Other Dopamine Modulators


Ecopipam's unique mechanism—selective antagonism of dopamine D1 and D5 receptors—contrasts sharply with the vast majority of clinically used dopamine-modulating agents, which primarily target the D2 receptor family [1]. This mechanistic distinction translates into a fundamentally different clinical and experimental profile. For instance, D2-preferring antipsychotics (e.g., risperidone, aripiprazole) are associated with significant risks of weight gain, metabolic disturbances, and extrapyramidal symptoms, which limit their utility in conditions like Tourette syndrome [2]. Conversely, other selective D1 antagonists, such as the widely used research tool SCH-23390, possess significant off-target activity at serotonin 5-HT2C receptors (acting as a potent agonist) and exhibit poor oral bioavailability, rendering them unsuitable for many in vivo applications [3]. Therefore, substituting Ecopipam with a generic dopamine antagonist or another D1 tool compound would introduce confounding variables, including divergent receptor selectivity profiles, disparate adverse effect burdens, and altered pharmacokinetic properties.

Quantitative Evidence for Ecopipam's Differentiated Profile: A Comparator-Based Guide


Superior D1/D5 Selectivity Over D2 and 5-HT Receptors vs. SCH-23390

Ecopipam demonstrates high binding affinity and selectivity for D1 and D5 receptors, with Ki values of 1.2 nM and 2.0 nM, respectively. Crucially, it exhibits >40-fold selectivity over D2 (Ki = 980 nM) and D4 (Ki = 5520 nM) dopamine receptors, and even higher selectivity over 5-HT (Ki = 80 nM) and α2a adrenergic (Ki = 731 nM) receptors . In contrast, the prototypical D1 antagonist SCH-23390, while also potent at D1 (Ki = 0.2 nM) and D5 (Ki = 0.3 nM) , is also a potent and highly efficacious agonist at the 5-HT2C serotonin receptor [1], a property that can confound behavioral and pharmacological studies.

Dopamine Receptor Binding Affinity Selectivity

Absence of Weight Gain and Metabolic Dysregulation vs. Antipsychotics in Tourette Syndrome

In a 12-month open-label extension study of 121 pediatric patients with Tourette syndrome treated with ecopipam (1.8 mg/kg/day), there were no significant changes from baseline in key metabolic parameters: body mass index (BMI) Z-score (mean change +0.05, P=0.35), glycated hemoglobin (+0.03%, P=0.60), or total cholesterol (+0.2 mmol/L, P=0.14) [1]. This directly contrasts with the established adverse effect profile of antipsychotics, which are the only FDA-approved medications for Tourette syndrome and are associated with a high risk of clinically significant weight gain and metabolic syndrome [2].

Tourette Syndrome Adverse Events Weight Gain

Superior Efficacy in Preventing Tic Relapse vs. Placebo in Phase 3 Withdrawal Trial

In a Phase 3 randomized withdrawal trial, patients who had responded to ecopipam were randomized to continue treatment or switch to placebo. The results showed a 50% reduction in the risk of symptom relapse for the ecopipam group compared to placebo (hazard ratio = 0.5; P = 0.008) in the pediatric subgroup, meeting the primary endpoint [1]. This robust maintenance-of-effect data provides a higher level of evidence for sustained clinical benefit than short-term efficacy trials.

Tourette Syndrome Relapse Prevention Phase 3 Trial

Unique Drug-Drug Interaction Profile as a Strong CYP2D6 Inhibitor

A dedicated drug-drug interaction study in healthy volunteers revealed that steady-state ecopipam administration (1.8 mg/kg/day) profoundly inhibits CYP2D6, increasing exposure to the CYP2D6 substrate dextromethorphan by more than 100-fold [1]. This contrasts with many other dopamine antagonists and underscores the importance of this specific interaction. Ecopipam also weakly induced CYP3A4, CYP2C19, and P-gp, decreasing the AUC of midazolam by 44.2%, omeprazole by 44.1%, and dabigatran by 37.9% [1].

Drug-Drug Interactions CYP2D6 Pharmacokinetics

Optimal Research and Industrial Applications for Ecopipam Based on Differentiated Evidence


Investigating D1/D5 Receptor Function in Neurodevelopmental Disorders with Minimal Off-Target Confounds

Ecopipam's high selectivity for D1/D5 over D2-like and 5-HT receptors (Ki: D1=1.2 nM, D5=2.0 nM vs. D2=980 nM, 5-HT=80 nM ) makes it the preferred tool for dissecting the specific role of D1-family receptors in complex behaviors. Unlike the prototypical D1 antagonist SCH-23390, which acts as a potent 5-HT2C agonist [1], ecopipam allows researchers to attribute observed effects in anxiety, cognition, and motor control with greater confidence to D1/D5 blockade.

Long-Term Efficacy and Safety Studies in Pediatric Tourette Syndrome Populations

Ecopipam is uniquely positioned for long-term studies in pediatric Tourette syndrome. Phase 2b and Phase 3 trials have demonstrated significant reduction in tic severity vs. placebo (LS mean difference -3.44 on YGTSS-TTS, P=0.01 [2]) and a 50% reduction in relapse risk in a randomized withdrawal design [3]. Crucially, a 12-month safety study confirmed a lack of weight gain, metabolic changes, or drug-induced movement disorders [4], a side effect profile that is categorically distinct from D2-preferring antipsychotics and essential for ethical, long-term research in children.

In Vivo Studies Requiring Oral Bioavailability and Extended Duration of Action

For in vivo research requiring oral administration and a sustained duration of action, ecopipam offers distinct advantages over other D1 antagonists. It is orally active, has a 10-hour elimination half-life [5], and has been shown to have a longer duration of action in primates compared to SCH-23390 [6]. This PK profile supports dosing regimens (e.g., once-daily dosing in clinical trials) that are more practical for chronic studies and better reflect potential translational applications than shorter-acting tool compounds.

Drug-Drug Interaction Studies Involving CYP2D6 and Metabolic Pathways

Ecopipam's unique metabolic profile—specifically, its role as a strong CYP2D6 inhibitor (>100-fold increase in dextromethorphan exposure) and a weak inducer of CYP3A4, CYP2C19, and P-gp [7]—makes it a valuable probe for studying drug-drug interactions in a research setting. Its primary metabolism via UGT1A9-mediated glucuronidation [7] also distinguishes it from many other CNS-active compounds, offering a model for studying non-CYP450 dependent clearance pathways and their modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ECOPIPAM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.